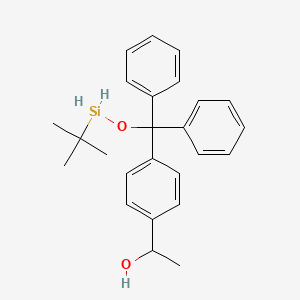
10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine is a compound that features a phenoxazine core substituted with a trimethylsilyl group at the para position of the phenyl ring. The trimethylsilyl group is known for its chemical inertness and large molecular volume, which makes it useful in various applications . Phenoxazine derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine typically involves the following steps:
Formation of the Phenoxazine Core: The phenoxazine core can be synthesized through the cyclization of o-aminophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced via a silylation reaction using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated silylation processes to introduce the trimethylsilyl group efficiently.
Análisis De Reacciones Químicas
Types of Reactions
10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine can undergo various chemical reactions, including:
Oxidation: The phenoxazine core can be oxidized to form phenoxazine-5,10-dioxide.
Reduction: Reduction of the phenoxazine core can yield phenoxazine derivatives with different oxidation states.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents).
Major Products
Oxidation: Phenoxazine-5,10-dioxide.
Reduction: Reduced phenoxazine derivatives.
Substitution: Various substituted phenoxazine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine involves its interaction with molecular targets through its phenoxazine core. The trimethylsilyl group can influence the compound’s solubility and stability, enhancing its performance in various applications. The phenoxazine core can participate in redox reactions, making it useful in electronic and photonic applications.
Comparación Con Compuestos Similares
Similar Compounds
10-Phenyl-10H-phenoxazine: Lacks the trimethylsilyl group, which affects its solubility and reactivity.
10-(4-Methylphenyl)-10H-phenoxazine: Contains a methyl group instead of a trimethylsilyl group, leading to different steric and electronic properties.
10-(4-Methoxyphenyl)-10H-phenoxazine: Features a methoxy group, which can influence its electronic properties and reactivity.
Uniqueness
10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical inertness and a large molecular volume. This makes it particularly useful in applications where stability and specific steric effects are desired.
Propiedades
Fórmula molecular |
C21H21NOSi |
|---|---|
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
trimethyl-(4-phenoxazin-10-ylphenyl)silane |
InChI |
InChI=1S/C21H21NOSi/c1-24(2,3)17-14-12-16(13-15-17)22-18-8-4-6-10-20(18)23-21-11-7-5-9-19(21)22/h4-15H,1-3H3 |
Clave InChI |
MXIJPMCZXSGGTC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14127682.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14127691.png)








